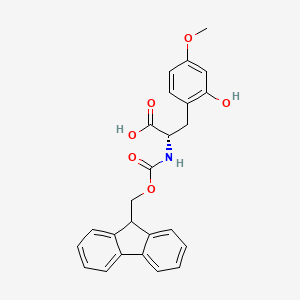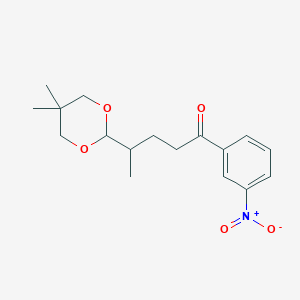![molecular formula C16H21BO2 B7972128 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972128.png)
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of boron-containing heterocycles, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of boron in the structure imparts unique reactivity and properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the following steps:
Formation of the Boron-Containing Intermediate: The initial step involves the reaction of a suitable boron reagent, such as boronic acid or boronate ester, with a precursor molecule containing the desired functional groups.
Cyclization Reaction: The intermediate undergoes a cyclization reaction to form the boron-containing heterocycle. This step often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of boron-hydrogen bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed:
Oxidation Products: Boron-oxygen compounds.
Reduction Products: Boron-hydrogen compounds.
Substitution Products: Functionalized benzodioxole derivatives.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biology:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in designing boron-containing pharmaceuticals.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as boron-containing polymers and composites, which have applications in electronics and aerospace.
作用机制
The mechanism of action of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, thereby exerting its biological effects.
相似化合物的比较
- (3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,2]oxaborol-2(3H)-ylpyrrolidine hydrochloride
- (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Comparison:
- Structural Differences: While these compounds share similar boron-containing heterocyclic structures, they differ in the specific arrangement of functional groups and substituents.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds, making each unique in its applications and properties.
- Applications: Each compound may have distinct applications based on its specific structure and reactivity. For example, one compound may be more suitable for catalysis, while another may be better suited for drug development.
属性
IUPAC Name |
(1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWJKOXOILFRR-OEYIWLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B7972056.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate](/img/structure/B7972061.png)
![(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid](/img/structure/B7972068.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7972071.png)
![N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7972079.png)


![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7972107.png)
![Borane;tert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]-methylphosphane](/img/structure/B7972117.png)

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B7972125.png)
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-nitrophenyl)hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972136.png)

